molecular formula C22H28N4O5S B298845 N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Numéro de catalogue B298845
Poids moléculaire: 460.5 g/mol
Clé InChI: CYIGVTIYFCXPGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been used in various scientific research applications. It was first approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of gastrointestinal stromal tumors (GISTs) and advanced renal cell carcinoma (RCC). Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mécanisme D'action

N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By blocking these receptors, N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide inhibits the signaling pathways that promote cancer cell growth and angiogenesis. Additionally, N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have both direct and indirect effects on cancer cells. Direct effects include inhibition of tyrosine kinase activity and induction of apoptosis. Indirect effects include inhibition of angiogenesis, which deprives tumors of necessary nutrients and oxygen. N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines that promote inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. It also has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has some limitations, including its potential off-target effects and the need for high concentrations to achieve therapeutic effects in vitro.

Orientations Futures

There are several future directions for N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the investigation of N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide's potential use in immunotherapy, as it has been shown to modulate the immune system. Additionally, N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been investigated for its potential use in non-cancerous conditions, such as Alzheimer's disease and pulmonary hypertension. Overall, N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has shown promise as a therapeutic agent in various diseases and is an important tool for scientific research.

Méthodes De Synthèse

The synthesis of N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide involves a multi-step process that starts with the condensation of 2,4-dimethoxyaniline with 2-nitrobenzoic acid to form 2-(2,4-dimethoxyphenyl)-2-nitroethene. The nitro group is then reduced to an amine group, followed by the reaction with 4-(aminosulfonyl)benzoic acid to form the sulfonamide moiety. The final step involves the condensation of the piperidinyl hydrazine with the carbonyl group of the nitroethene to form N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide.

Applications De Recherche Scientifique

N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been extensively studied for its potential therapeutic uses in various types of cancers, including breast cancer, lung cancer, and pancreatic cancer. It has also been investigated for its anti-angiogenic properties, which inhibit the growth of blood vessels that supply nutrients to tumors. N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has also been used in preclinical studies to investigate the role of tyrosine kinases in cancer cell proliferation and survival.

Propriétés

Nom du produit

N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Formule moléculaire

C22H28N4O5S

Poids moléculaire

460.5 g/mol

Nom IUPAC

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C22H28N4O5S/c1-25-13-11-17(12-14-25)23-24-22(27)16-26(32(28,29)19-7-5-4-6-8-19)20-10-9-18(30-2)15-21(20)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,24,27)

Clé InChI

CYIGVTIYFCXPGH-UHFFFAOYSA-N

SMILES

CN1CCC(=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)CC1

SMILES canonique

CN1CCC(=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)CC1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.